molecular formula C23H24FN3O2 B3006815 (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1351794-63-2

(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B3006815
CAS No.: 1351794-63-2
M. Wt: 393.462
InChI Key: HRNUNHSMWHIARJ-UHFFFAOYSA-N
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Description

“(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound that is a precursor for various heterocyclic compounds like benzimidazoles, benzotriazoles, quinoxalines, benzodiazepine etc . These compounds exhibit various biological activities .

Scientific Research Applications

Antiproliferative Activity and Structural Analysis

  • The compound (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been explored for its antiproliferative activities. Structural characterization using various spectroscopic techniques like IR, NMR, and X-ray diffraction studies have been conducted. These studies confirm the molecule's stability and potential in biological applications, particularly in antiproliferative contexts (Benaka Prasad et al., 2018).

Neuroprotective Effects

  • Derivatives of this compound have been synthesized and evaluated for their neuroprotective activities. The compounds showed potential effects against glutamate-induced cell death, indicating their relevance in neuroprotection and potential use in anti-ischemic stroke agents (Zhong et al., 2020).

5-HT1A Receptor Agonists

  • Research into the analogues of this compound has been conducted to improve oral bioavailability and efficacy in 5-HT1A receptor agonists. These compounds have shown potential in treating depression, highlighting their significance in psychiatric medication development (Vacher et al., 1999).

Antitumor Activity

  • Synthesis of related compounds with a focus on their antitumor activities has been conducted. These compounds have demonstrated inhibition of cancer cell proliferation, which is crucial for developing new anticancer therapies (Tang & Fu, 2018).

Tubulin Polymerization Inhibitors

  • Certain derivatives have been found to be potent inhibitors of tubulin polymerization, a mechanism important in the treatment of various cancers. Their ability to induce apoptosis in cancer cells is of particular interest in oncology research (Srikanth et al., 2016).

Radiopharmaceutical Applications

  • The compound has been explored for its potential in radiopharmaceutical applications, such as imaging the serotonin 5-HT2A receptor and vesicular acetylcholine transporter. This is pivotal for studying neurological disorders and developing new diagnostic tools (Blanckaert et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Studying its molecular and crystal structure might give an insight into the mechanisms of its biological activities .

Properties

IUPAC Name

[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-2-29-21-9-5-4-8-20(21)26-22-17-14-16(24)10-11-19(17)25-15-18(22)23(28)27-12-6-3-7-13-27/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUNHSMWHIARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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